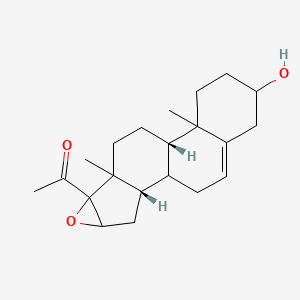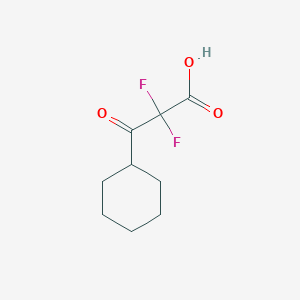
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is an organic compound with a unique structure that includes a cyclohexyl group, two fluorine atoms, and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid typically involves the introduction of the cyclohexyl group and the difluoro functionality into a propanoic acid framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
Cyclohexylation: Incorporating the cyclohexyl group through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods: Industrial production of this compound would likely involve scalable methods that ensure high yield and purity. This may include optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the keto group to form alcohols.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro and keto groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
3-Cyclohexyl-3-oxopropanoic acid: Lacks the difluoro functionality.
2,2-Difluoro-3-oxopropanoic acid: Lacks the cyclohexyl group.
Cyclohexylpropanoic acid: Lacks both the difluoro and keto groups.
Uniqueness: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is unique due to the combination of the cyclohexyl group, difluoro functionality, and keto group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
681240-35-7 |
|---|---|
Molecular Formula |
C9H12F2O3 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-cyclohexyl-2,2-difluoro-3-oxopropanoic acid |
InChI |
InChI=1S/C9H12F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14) |
InChI Key |
OJHQUKDFFKCVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
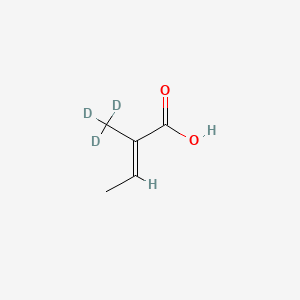
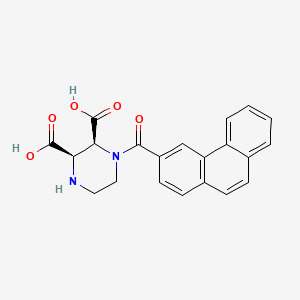
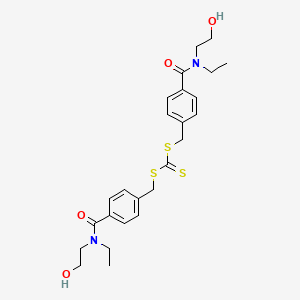

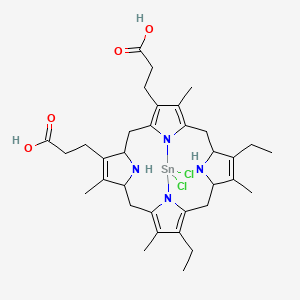
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
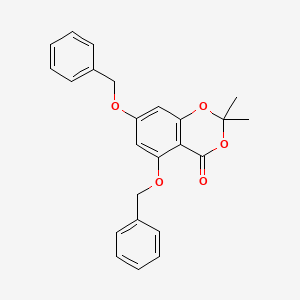
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
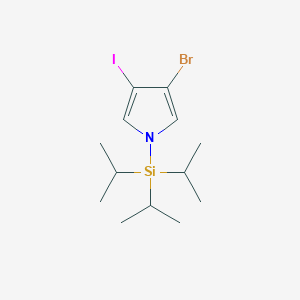
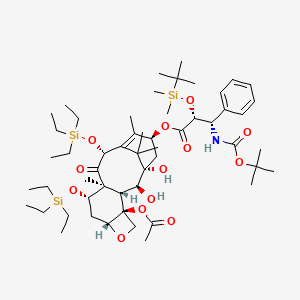

![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
